molecular formula C16H14FN7O2 B2651341 (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034295-68-4

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2651341
CAS RN: 2034295-68-4
M. Wt: 355.333
InChI Key: AWMZDWFPQVSXDV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones, the first step involves the synthesis of (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a tetrazole ring and a pyrimidine ring. The tetrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, the tetrazole moiety can participate in various reactions such as nucleophilic substitution, addition, and elimination reactions .

Scientific Research Applications

Antifungal Applications

Compounds containing 1H-tetrazole have been synthesized and tested for their antifungal properties . Some of these compounds have shown moderate activities against tested organisms, and a few have emerged as lead molecules showing excellent antifungal activities against a panel of fungi .

Synthesis of Dendrimers

1H-tetrazole containing compounds have been used in the synthesis of dendrimers . Dendrimers are chemically synthesized polymeric molecules with well-defined shape and monomeric physicochemical properties. They are almost spherical in shape having diameters generally from 2 to 10 nm .

Biomedical Applications

Dendrimers, including those synthesized from 1H-tetrazole containing compounds, have found applications in the biomedical field . They benefit from their well-defined bulbous structure, large numbers of surface groups in the peripheral, different functional groups, and well-defined internal cavities .

Cobalt Complex Formation

The compound has been used in the synthesis of a cobalt complex . The study of the structures of tetrazoles is relevant to several aspects of medicinal chemistry, as, indeed, is their coordination chemistry given the increasing importance of metal-based drugs incorporating known therapeutic organic agents .

Anticancer Applications

Some derivatives of the compound have shown potential in inducing apoptosis in cancer cells . The clonogenic assay revealed that the inhibition of colony formation in cancer cells by these compounds occurs in a concentration-dependent manner .

Hypoglycemic Activity

Some compounds have been tested for their hypoglycemic activity . Eight of these substances were further tested on glucocorticoid-induced insulin resistance models, namely glucose tolerance, oral rapid insulin, and adrenalin tests .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Additionally, the synthesis process could be optimized for large-scale production .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMZDWFPQVSXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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